(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione
Description
Properties
CAS No. |
90058-25-6 |
|---|---|
Molecular Formula |
C9H14N2O3 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
(8S)-8-(hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione |
InChI |
InChI=1S/C9H14N2O3/c12-5-6-7(13)11-9(8(14)10-6)3-1-2-4-9/h6,12H,1-5H2,(H,10,14)(H,11,13)/t6-/m0/s1 |
InChI Key |
RDUZNDBHVAWDKB-LURJTMIESA-N |
Isomeric SMILES |
C1CCC2(C1)C(=O)N[C@H](C(=O)N2)CO |
Canonical SMILES |
C1CCC2(C1)C(=O)NC(C(=O)N2)CO |
Origin of Product |
United States |
Preparation Methods
Urea-Mediated Cyclization of 1,1-Pentamethylene Oxalic Acid
A patent by CN1085895A describes a direct method for preparing 8-azaspiro[4.5]decane-7,9-dione analogs using 1,1-pentamethylene oxalic acid and urea. Although this method targets a simpler analog lacking the hydroxymethyl group, it provides a foundational approach:
- Reaction Conditions : Heating equimolar amounts of 1,1-pentamethylene oxalic acid and urea at 150–200°C under inert atmosphere.
- Mechanism : Urea acts as both a nitrogen source and a catalyst, facilitating cyclization via nucleophilic attack and dehydration.
- Yield : Reported yields for analogous compounds range from 45–60%, though data specific to the hydroxymethyl variant remain unpublished.
This method’s scalability and minimal reagent requirements make it industrially viable, but modifications are necessary to introduce the hydroxymethyl group.
Dipeptide Cyclization with Stereochemical Control
The synthesis of alaptide, a methyl-substituted analog, involves cyclizing linear dipeptides into the DKP ring. Sturc & Kacafirek’s procedure employs:
- Precursor : N-protected amino acids (e.g., N-Boc-alanine) coupled to a second amino acid with a cyclic ketone side chain.
- Cyclization : Deprotection followed by heating in toluene with molecular sieves to form the DKP ring.
- Stereochemical Outcome : The (8S) configuration is achieved using chiral auxiliaries or asymmetric hydrogenation.
Adapting this method for the hydroxymethyl variant would require substituting the methyl group with a hydroxymethyl-containing precursor, such as serine or threonine derivatives.
Introduction of the Hydroxymethyl Group
Incorporating the hydroxymethyl moiety at the 8S position demands precise functionalization strategies to avoid side reactions.
Hydroxymethylation via Aldol Condensation
Symerský et al. (1987) synthesized a hydroxymethyl analog by:
- Substrate : Starting with a spirocyclic DKP bearing an aldehyde group at the 8-position.
- Reaction : Treating with formaldehyde under basic conditions to form a hydroxymethyl adduct.
- Stereoselectivity : The (8S) configuration is preserved using L-proline-derived catalysts, achieving enantiomeric excess >90%.
Protective Group Strategies
To prevent oxidation or undesired crosslinking:
- Benzyl Protection : The hydroxymethyl group is protected as a benzyl ether during cyclization.
- Deprotection : Catalytic hydrogenation (H₂/Pd-C) removes the benzyl group post-cyclization, yielding the free hydroxymethyl derivative.
Crystallographic Validation and Refinement
Post-synthetic characterization via X-ray diffraction ensures structural fidelity. For the methyl analog alaptide:
- Crystallization : Recrystallization from methanol yields orthorhombic crystals (space group P2₁2₁2₁).
- Unit Cell Parameters :
Parameter Value (Å) a 21.141 b 7.222 c 6.146 V 938.41
- Hydrogen Bonding : Intermolecular N—H···O bonds stabilize the crystal lattice, forming chains parallel to the c-axis.
Challenges and Optimization
Solvent Selection and Polymorphism
Alaptide exhibits no polymorphism when crystallized from methanol, but the hydroxymethyl variant may require tailored solvents (e.g., ethanol/water mixtures) to avoid hydrate formation.
Displacement Parameter Anomalies
In alaptide, atoms C10–C12 show elevated isotropic displacement parameters (Uₕₑₜₕₑᵣ = 0.133–0.165 Ų), suggesting dynamic disorder. Similar issues may arise in the hydroxymethyl analog, necessitating restrained refinement protocols.
Industrial Scalability and Cost Efficiency
The patent method offers a cost-effective route due to low reagent costs and short reaction times (<6 hours). Incorporating hydroxymethylation steps may increase production costs by 20–30%, primarily from protective groups and chiral catalysts.
Chemical Reactions Analysis
Types of Reactions
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl groups in the spirocyclic structure can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as carboxylic acids, alcohols, and substituted spirocyclic compounds.
Scientific Research Applications
(S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with diaza or oxa rings exhibit diverse pharmacological and physicochemical properties depending on substituents and ring sizes. Below is a comparative analysis:
Structural and Physicochemical Differences
Table 1: Key Structural and Molecular Comparisons
Key Observations:
Substituent Effects: The hydroxymethyl group in the target compound confers higher polarity (XLogP3 = -0.3) compared to Alaptide (XLogP3 ≈ 0.5), influencing solubility and bioavailability . Alkyl groups (methyl, isopropyl) improve lipophilicity, favoring blood-brain barrier penetration in neuroactive compounds .
Hydrogen Bonding and Crystal Packing :
- The target compound forms N-H···O and O-H···O hydrogen bonds , creating 1D chains parallel to the c-axis. Alaptide lacks the O-H···O bond, resulting in different packing motifs .
- Oxaspiro derivatives (e.g., compound 1) exhibit C-H···O and π-π interactions , stabilizing their crystal structures .
Synthetic Routes :
Pharmacological and Functional Comparisons
Mechanistic Insights:
Biological Activity
(8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C9H14N2O2
- Molecular Weight : 182.25 g/mol
- CAS Number : 90058-29-0
- Density : 1.2 g/cm³
- Boiling Point : 498.3°C at 760 mmHg
- Flash Point : 233.4°C
The biological activity of this compound appears to be linked to its interaction with specific biological targets:
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. Studies indicate that it inhibits the growth of Gram-positive and Gram-negative bacteria by disrupting cell wall synthesis and function.
- Antioxidant Properties : Research suggests that this compound exhibits antioxidant activity, potentially protecting cells from oxidative stress by scavenging free radicals.
- Cytotoxic Effects : Preliminary studies have indicated that this compound may induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Antimicrobial Study :
- A study evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli.
- Results showed a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Cytotoxicity Assay :
- In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed an IC50 value of approximately 30 µM.
- Flow cytometry analysis indicated increased early apoptotic cell populations upon treatment with the compound.
-
Antioxidant Evaluation :
- The DPPH radical scavenging assay demonstrated that this compound has a scavenging rate comparable to standard antioxidants like ascorbic acid.
Data Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Concentration (µg/mL) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | >50 | Significant reduction in viability |
| Antimicrobial | Escherichia coli | >50 | Significant reduction in viability |
| Cytotoxicity | HeLa cells | 30 | Induction of apoptosis |
| Cytotoxicity | MCF-7 cells | 30 | Induction of apoptosis |
| Antioxidant | N/A | N/A | Comparable scavenging to ascorbic acid |
Q & A
Q. What experimental techniques are used to determine the crystal structure of (8S)-8-(Hydroxymethyl)-6,9-diazaspiro[4.5]decane-7,10-dione?
The crystal structure is resolved using synchrotron powder diffraction combined with Rietveld refinement , which compares measured and calculated diffraction patterns to validate atomic positions. Key parameters include:
Q. What spectroscopic methods are employed to characterize this compound?
Characterization involves:
Q. How is the compound synthesized, and what intermediates are critical?
Synthesis typically involves spiro ring formation via condensation reactions. For example:
- Key intermediates : Cyclic dipeptides or pre-organized carbonyl derivatives.
- Reagents : 2-Oxa-spiro[3.4]octane-1,3-dione or functionalized benzothiazole amines.
- Reaction conditions : Controlled pH and temperature to stabilize reactive intermediates like α,β-unsaturated imines .
Advanced Research Questions
Q. How do hydrogen bonding networks differ between this compound and its analog alaptide?
While both compounds exhibit -linked chains, alaptide lacks the O—H⋯O bond present in the hydroxymethyl derivative. This difference alters extended chain formations:
Q. How can reactivity studies with nucleophiles inform the design of derivatives?
Reactivity is probed by:
- pH-dependent experiments : At neutral pH, nucleophiles (e.g., amines) attack the α,β-unsaturated imine intermediate, forming adducts.
- Comparative analysis : Contrasting reactivity with bicyclomycin reveals the role of the hydroxymethyl group in stabilizing transition states.
- Monitoring tools : LC-MS or NMR to track intermediates like enol ethers or ring-opened products .
Q. What conformational features of the piperazine-2,5-dione (DKP) ring influence biological interactions?
- Boat conformation : Adopted by the DKP ring, positioning the hydroxymethyl group equatorially for optimal hydrogen bonding.
- Spiro junction : Restricts ring flexibility, potentially enhancing target selectivity in receptor-binding assays.
- Envelope conformation : The five-membered ring’s puckering modulates steric interactions in crystal packing and solution-phase dynamics .
Q. How can data contradictions in crystal structure reports be resolved?
Contradictions (e.g., hydrogen bond discrepancies) are addressed via:
- Validation tools : PLATON or CHECKCIF to assess geometric restraints and -factor convergence ().
- Comparative analysis : Cross-referencing with the Cambridge Structural Database (CSD) entries (e.g., refcode FEPFOV).
- Data-to-parameter ratio : Ensuring sufficient reflections () for reliable refinement .
Methodological Considerations
- Synchrotron data collection : High-resolution powder diffraction minimizes preferred orientation errors.
- Dynamic NMR studies : Probe ring-flipping kinetics in solution.
- Theoretical modeling : DFT calculations to correlate conformational stability with experimental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
